molecular formula C16H23ClN2O3S B2407136 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380172-88-1

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No. B2407136
CAS RN: 2380172-88-1
M. Wt: 358.88
InChI Key: XOCTYNCIDPHFCV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as MRTX849, is a small molecule inhibitor of KRAS G12C. KRAS G12C is a frequently mutated form of the KRAS gene, which is found in approximately 14% of non-small cell lung cancers and 4% of colorectal cancers. MRTX849 is a promising therapeutic agent for the treatment of these cancers, as it has shown potent anti-tumor activity in preclinical studies.

Mechanism of Action

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide binds covalently to the cysteine residue at position 12 of the KRAS G12C protein, which is located in the switch II region of the protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation by upstream signaling pathways. This leads to inhibition of downstream signaling pathways that promote tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of KRAS G12C-driven cancers. In addition, this compound has been shown to be well-tolerated in preclinical toxicology studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One advantage of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is its specificity for the KRAS G12C mutation, which is found in a subset of cancer patients. This allows for targeted therapy and may lead to improved outcomes for these patients. However, one limitation of this compound is its potential for resistance development, as has been observed with other targeted therapies. Future studies will need to address this issue and identify strategies to overcome resistance.

Future Directions

For research on 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with KRAS G12C-driven cancers. In addition, studies to identify biomarkers of response to this compound and to develop combination therapies that enhance its anti-tumor activity are ongoing. Finally, the development of next-generation KRAS G12C inhibitors with improved potency and selectivity is an area of active research.

Synthesis Methods

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide was synthesized using a combination of traditional organic synthesis techniques and modern computational methods. The synthesis of this compound involves the reaction of 3-chloro-2-methylbenzenesulfonamide with a cyclobutylmorpholine derivative, followed by a series of purification steps to obtain the final product. The synthesis of this compound has been optimized to improve yield and purity, and the process is scalable for commercial production.

Scientific Research Applications

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been extensively studied in preclinical models of KRAS G12C-driven cancers, including non-small cell lung cancer and colorectal cancer. In these studies, this compound has been shown to inhibit the growth of tumor cells and induce tumor regression in mouse models. This compound has also been shown to have a favorable safety profile in preclinical toxicology studies.

properties

IUPAC Name

3-chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-13-14(17)4-2-5-15(13)23(20,21)18-12-16(6-3-7-16)19-8-10-22-11-9-19/h2,4-5,18H,3,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCTYNCIDPHFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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